3-(1,3-Diphenylpropan-2-yl)pyridine
Description
Properties
CAS No. |
6301-82-2 |
|---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
3-(1,3-diphenylpropan-2-yl)pyridine |
InChI |
InChI=1S/C20H19N/c1-3-8-17(9-4-1)14-20(19-12-7-13-21-16-19)15-18-10-5-2-6-11-18/h1-13,16,20H,14-15H2 |
InChI Key |
RKZUKOWEAGWWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Catalytic Coupling of Propiophenone and Benzyl Alcohol
A robust method reported in a Chinese patent (CN107857697B) describes the synthesis of 2-methyl-1,3-diphenylpropan-1-one, a key intermediate structurally related to the side chain of the target compound. This method can be adapted for preparing the 1,3-diphenylpropan-2-yl moiety.
- React propiophenone with benzyl alcohol in the presence of a pincer ruthenium(II) catalyst and a base (potassium phosphate trihydrate) in tert-amyl alcohol solvent.
- Maintain the reaction under argon atmosphere at 120 °C for 12 hours with magnetic stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, remove solvent by vacuum rotary evaporation.
- Purify the product by thin-layer chromatography.
| Reagents and Conditions | Yield (%) | Notes |
|---|---|---|
| Propiophenone (0.4 mmol) | Starting material | |
| Benzyl alcohol (0.44 mmol) | Coupling partner | |
| Pincer ruthenium(II) catalyst (0.5 mol%) | Catalytic C-C bond formation | |
| Potassium phosphate trihydrate (0.5 equiv) | Base | |
| tert-Amyl alcohol (0.5 mL) | Solvent | |
| 120 °C, 12 h, argon atmosphere | 80 | High yield, complete conversion |
This method avoids the use of harsh oxidants and produces fewer side products, making it environmentally friendly and operationally simple.
Pyridine Functionalization and Coupling
The attachment of the 1,3-diphenylpropan-2-yl group to the pyridine ring can be achieved via nucleophilic substitution or metal-catalyzed cross-coupling strategies, although explicit detailed protocols for this exact compound are scarce in the literature. However, related compounds with pyridine substituents have been synthesized by:
- Utilizing pyridine derivatives bearing leaving groups (e.g., halides) at the 3-position.
- Performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) with organometallic reagents derived from the 1,3-diphenylpropan-2-yl fragment.
Supporting information from Royal Society of Chemistry articles suggests purification of such pyridine-containing compounds typically involves silica gel chromatography using ethyl acetate/petroleum ether mixtures, yielding high purity products with yields around 80%.
Hydrogenation and Reduction Approaches
Hydrogenation of 1,3-diphenylpropenes to 1,3-diphenylpropanes, which are structurally related to the 1,3-diphenylpropan-2-yl moiety, has been reported with palladium catalysts under atmospheric pressure hydrogenation conditions.
- Pd/C catalyst, ethyl acetate solvent, room temperature, 1 atm H2, 12–24 hours.
- Yields reported in the range of 85–86%.
Subsequent functionalization to attach a pyridine ring can proceed through further synthetic steps.
Lewis Acid Catalyzed Carbonyl-Olefin Metathesis
A method involving FeCl3-catalyzed carbonyl-olefin metathesis has been applied to synthesize complex heterocycles bearing 1,3-diphenylpropan-2-yl substituents on nitrogen-containing rings.
- The reaction proceeds under mild conditions with high yields (up to 92%).
- Nitrogen protecting groups are used to control reactivity and avoid side reactions.
- The method allows access to pyridine derivatives functionalized with diphenylpropan-2-yl groups and related heterocycles.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic coupling of propiophenone and benzyl alcohol | Pincer Ru(II) catalyst, K3PO4, tert-amyl alcohol, 120 °C, 12 h | 80 | High yield, mild conditions, environmentally friendly | Requires specialized catalyst |
| Pd-catalyzed cross-coupling for pyridine attachment | Pd catalysts, organometallic reagents, silica gel purification | ~80 | High purity, versatile | Multi-step, requires organometallics |
| Hydrogenation of 1,3-diphenylpropenes | Pd/C, H2, EtOAc, rt, 12-24 h | 85-86 | Simple, high yield | Limited to reduction step |
| FeCl3-catalyzed carbonyl-olefin metathesis | FeCl3, nitrogen protecting groups, mild conditions | up to 92 | High yield, operational simplicity | Requires protecting group strategy |
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Diphenylpropan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research has indicated that 3-(1,3-diphenylpropan-2-yl)pyridine exhibits significant pharmacological activities. It has been studied for its potential use as an anti-inflammatory and analgesic agent. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for drug development. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
A notable case study involved the synthesis of various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against several cancer cell lines, demonstrating promising cytotoxic effects. The results indicated that modifications to the pyridine ring significantly influenced the compounds' potency and selectivity toward cancer cells .
Organic Synthesis
Synthetic Methodologies
The compound serves as an important intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds. Its ability to participate in various reactions makes it valuable for creating complex organic molecules. For example, it can be utilized in the synthesis of more intricate structures through reactions such as alkylation and acylation .
Table 1: Synthetic Reactions Involving this compound
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer chemistry. Its structure allows for incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers .
Case Study on Polymer Blends
A comprehensive study investigated the effects of incorporating this compound into polycarbonate blends. The findings revealed that the addition of this compound significantly enhanced the impact resistance and thermal stability of the resulting materials. This suggests its applicability in developing advanced materials for engineering applications where durability is crucial .
Mechanism of Action
The mechanism of action of 3-(1,3-Diphenylpropan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, influencing various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 3-(1,3-diphenylpropan-2-yl)pyridine and related compounds:
Key Comparisons:
Molecular Structure and Substituent Effects
- Aromatic vs. Aliphatic Substituents: The diphenylpropan-2-yl group in the target compound contrasts with the hydroxyl () or amino () substituents in others.
- Heterocyclic Variations : Replacing pyridine with pyrrolidine () introduces a saturated nitrogen ring, reducing aromaticity and basicity. Pyrrolidine’s flexibility might allow better conformational adaptation in enzyme binding pockets compared to rigid pyridine .
Physicochemical Properties
- Hydrophobicity: The diphenylpropan-2-yl group renders this compound more hydrophobic than compounds with hydroxyl or amino groups (e.g., ). This property could limit aqueous solubility but improve membrane permeability .
- Basicity : Pyridine’s lone pair on nitrogen (pKₐ ~5) makes it weakly basic, whereas pyrrolidine derivatives () are stronger bases (pKₐ ~11), influencing protonation states under physiological conditions .
Biological Activity
3-(1,3-Diphenylpropan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, with the CAS number 6301-82-2, is characterized by its pyridine ring and a diphenylpropane moiety. Its structural formula can be represented as follows:
The biological activity of this compound has been attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant scavenging effects on free radicals, which can mitigate oxidative stress in biological systems. Studies indicate that it may inhibit lipid peroxidation and reduce hydroxyl radical formation .
- Antimicrobial Properties : Preliminary studies suggest that this compound has antibacterial effects against certain Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using standard antimicrobial assays .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Potential
In a study investigating the antioxidant potential of various compounds, this compound demonstrated a robust ability to scavenge DPPH radicals. The compound's IC50 value was comparable to that of ascorbic acid, indicating its potential as a natural antioxidant agent .
Case Study 2: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial properties of this compound against common pathogens. The results showed moderate effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting its potential for development into therapeutic agents .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives have shown improved potency in antioxidant assays and greater efficacy against microbial strains.
Table 2: Comparative Analysis of Derivatives
| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| This compound | 7.68 | 12 (E. coli) |
| Derivative A | 5.40 | 15 (S. aureus) |
| Derivative B | 6.20 | 14 (E. coli) |
Q & A
Q. What are the optimal synthetic routes for 3-(1,3-Diphenylpropan-2-yl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of pyridine derivatives and subsequent coupling with diphenylpropane precursors. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve cross-coupling efficiency in aryl-alkyl bond formation .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms diphenylpropane-pyridine connectivity .
- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C–N pyridine interactions at 1.34 Å) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 326.1542) .
- FT-IR : Detects functional groups (e.g., C–H aromatic stretches at 3050 cm⁻¹) .
Q. What preliminary biological screening methods are used to assess the compound’s activity?
- Methodological Answer :
- Enzyme inhibition assays : Microsomal CYP1B1 inhibition via ethoxyresorufin-O-deethylase (EROD) assays, with IC₅₀ values calculated using nonlinear regression .
- Cell viability tests : MTT assays on cancer cell lines (e.g., MCF-7) at concentrations 0.1–100 μM .
- Binding affinity studies : Surface plasmon resonance (SPR) measures interactions with target proteins (e.g., TRK kinases) .
Advanced Research Questions
Q. How do substituent positions on the pyridine ring influence structure-activity relationships (SAR) in enzyme inhibition?
- Methodological Answer : SAR studies reveal:
- C2 vs. C3/C4 substitution : Pyridine at C2 enhances CYP1B1 inhibition (IC₅₀ = 0.011 μM) due to optimal heme-iron coordination, while C3/C4 positions reduce activity by >10-fold .
- Hydrophobic groups : Diphenylpropane at the pyridine N-position improves membrane permeability (logP = 3.8) but may reduce solubility .
- Table 1 : Inhibitory activity vs. substituent position:
| Substituent Position | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| C2 | CYP1B1 | 0.011 |
| C3 | CYP1B1 | 0.32 |
| C4 | CYP1B1 | 0.45 |
| Source: Adapted from |
Q. How can computational methods like molecular docking resolve contradictions in experimental inhibition data?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Predict binding modes by analyzing π-π stacking between pyridine and heme iron, with scoring functions (ΔG = -9.2 kcal/mol) .
- DFT calculations : Assess charge transfer (e.g., HOMO-LUMO gap < 3 eV) to explain discrepancies in corrosion inhibition vs. enzyme inhibition mechanisms .
- MD simulations : Track protein-ligand stability over 100 ns to validate static docking results .
Q. What strategies address low metabolic stability of pyridine derivatives in preclinical studies?
- Methodological Answer :
- Prodrug design : Introduce ester moieties (e.g., methyl carboxylates) to enhance oral bioavailability, with hydrolysis in vivo .
- Cytochrome P450 avoidance : Replace metabolically labile groups (e.g., nitro) with trifluoromethyl (-CF₃) to reduce oxidative degradation .
- Plasma stability assays : Incubate compounds in rat plasma (37°C, 24 h) and quantify via LC-MS; derivatives with >80% retention are prioritized .
Q. How do solvent effects and pH influence the compound’s spectroscopic properties and reactivity?
- Methodological Answer :
- UV/vis spectroscopy : Solvent polarity shifts λₘₐₓ (e.g., 270 nm in ethanol vs. 285 nm in DMSO) due to π→π* transitions .
- pH-dependent stability : Pyridine’s basicity (pKₐ ≈ 5.2) stabilizes DNA in acidic media via cation-π interactions, relevant for drug delivery .
- Kinetic studies : Pseudo-first-order rate constants (k = 0.05 min⁻¹) in hydrolysis reactions at pH 7.4 .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s cytotoxicity across cell lines?
- Methodological Answer :
- Dose-response validation : Repeat MTT assays with standardized protocols (e.g., 48 h exposure, 10% FBS) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific effects .
- Metabolomic profiling : Use LC-MS/MS to detect cell line-specific metabolite interference (e.g., glutathione conjugation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
